molecular formula C11H10N2O2 B1396315 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid CAS No. 1309150-73-9

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid

Cat. No. B1396315
M. Wt: 202.21 g/mol
InChI Key: KFBATMNIWVLWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-methyl-3-(1H-pyrazol-4-yl)” part suggests that a methyl group and a pyrazolyl group are attached to the benzene ring of the benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the benzoic acid) with a methyl group and a pyrazolyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As a derivative of benzoic acid, this compound would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the pyrazolyl group might also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the carboxylic acid group, the methyl group, and the pyrazolyl group. For example, it would likely be somewhat polar due to the carboxylic acid group .

Scientific Research Applications

Anticancer Activities

A series of derivatives containing the pyrazole moiety were synthesized and evaluated for their anticancer activities. Compounds with benzyl at the 1-position of indole and carboxyl at the phenyl part of pyrazole showed promising activity against lung cancer cells, providing a basis for further optimization as lung cancer inhibitory agents (Jing et al., 2012).

Supramolecular Structures

Research into the supramolecular structures of substituted 4-pyrazolylbenzoates revealed complex hydrogen-bonded arrangements in one, two, and three dimensions, showcasing the potential of these compounds in the design of new materials with specific properties (Portilla et al., 2007).

Drug Molecule Interactions

Studies on pyrazole-based drug molecules highlighted their potential in combating bacterial infections, with particular focus on their interactions against S. aureus DNA gyrase. These findings underscore the potential of pyrazole derivatives in developing new antimicrobial agents (Shubhangi et al., 2019).

Theoretical Studies on Molecular Properties

Theoretical studies using density functional theory (DFT) explored the corrosion inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds. This research provides insights into the chemical reactivity and potential applications of these compounds as corrosion inhibitors (Wang et al., 2006).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The study and development of benzoic acid derivatives is a topic of ongoing research in medicinal chemistry. These compounds have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-2-3-8(11(14)15)4-10(7)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBATMNIWVLWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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